![molecular formula C15H14O4 B14172843 (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone CAS No. 923017-06-5](/img/structure/B14172843.png)
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone is an organic compound that belongs to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound is known for its unique chemical structure, which includes a hydroxy group and a methoxymethoxy group on the phenyl rings. This structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst under neat conditions . Another method involves the photo-induced rearrangement of 2’-arylisoflavones in ethanol under an argon atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale benzoylation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxymethoxy group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the methoxymethoxy group.
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone: Contains a hexyloxy group instead of a methoxymethoxy group.
2,4-Dihydroxybenzophenone: Contains two hydroxy groups instead of a hydroxy and a methoxymethoxy group.
Uniqueness
The presence of both a hydroxy group and a methoxymethoxy group in (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone imparts unique chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
923017-06-5 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-[2-(methoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C15H14O4/c1-18-10-19-14-5-3-2-4-13(14)15(17)11-6-8-12(16)9-7-11/h2-9,16H,10H2,1H3 |
Clé InChI |
DFPKGECUDUCZPF-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


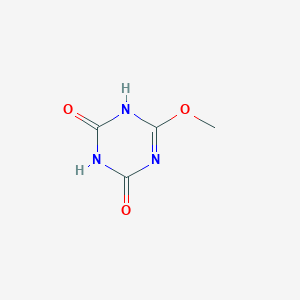

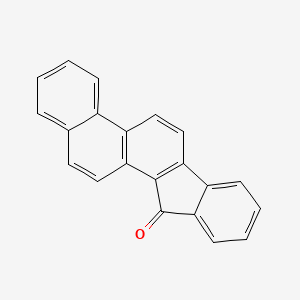


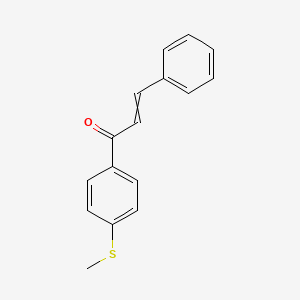
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)

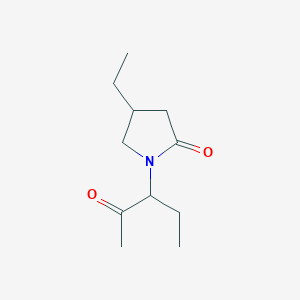
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
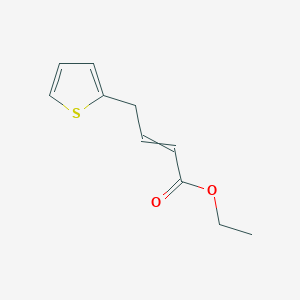
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
